2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline
CAS No.: 2034330-18-0
Cat. No.: VC11791792
Molecular Formula: C18H16ClN5O2
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
![2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline - 2034330-18-0](/images/structure/VC11791792.png)
Specification
CAS No. | 2034330-18-0 |
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Molecular Formula | C18H16ClN5O2 |
Molecular Weight | 369.8 g/mol |
IUPAC Name | [3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone |
Standard InChI | InChI=1S/C18H16ClN5O2/c19-12-8-21-18(22-9-12)26-13-4-3-7-24(11-13)17(25)16-10-20-14-5-1-2-6-15(14)23-16/h1-2,5-6,8-10,13H,3-4,7,11H2 |
Standard InChI Key | JAKYYXUGUWZMCT-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)OC4=NC=C(C=N4)Cl |
Canonical SMILES | C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)OC4=NC=C(C=N4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-{3-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline possesses the molecular formula C₁₈H₁₆ClN₅O₂ and a molecular weight of 369.8 g/mol. Its IUPAC name, [3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone, reflects the integration of three key moieties:
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A quinoxaline ring system (two fused pyrazine rings), known for its electron-deficient aromatic structure.
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A piperidine scaffold substituted with a carbonyl group at position 1, enabling conformational flexibility.
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A 5-chloropyrimidin-2-yloxy group, contributing halogen-mediated hydrophobic interactions .
The canonical SMILES string C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)OC4=NC=C(C=N4)Cl delineates the connectivity of these components.
Structural Implications for Bioactivity
The quinoxaline moiety’s planar structure facilitates intercalation with DNA or RNA, a mechanism leveraged in anticancer and antiviral therapies . Chlorine at the pyrimidine’s 5-position enhances electrophilicity, potentially improving target binding affinity. Molecular docking studies suggest that the piperidine-carbonyl linker optimizes spatial orientation for interactions with enzymatic active sites, such as thymidylate synthase’s folate-binding pocket .
Synthesis and Optimization
Stepwise Synthetic Route
The synthesis involves multistep reactions to assemble the hybrid structure :
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Pyrimidine Ring Formation: Condensation of 5-chloro-2-aminopyrimidine with a chlorinating agent yields the 5-chloropyrimidin-2-ol intermediate.
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Piperidine Functionalization: Nucleophilic substitution attaches the pyrimidinyloxy group to piperidine at position 3, using potassium carbonate as a base in dimethyl sulfoxide (DMSO) .
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Quinoxaline Coupling: A carbonyl bridge links the modified piperidine to quinoxaline via Friedel-Crafts acylation, catalyzed by Lewis acids like AlCl₃.
Table 1: Key Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
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1 | DMSO, K₂CO₃, 60°C | 85 |
2 | AlCl₃, CH₂Cl₂, RT | 72 |
Industrial-scale production employs continuous-flow reactors to enhance purity (>98% by HPLC) and reduce byproducts .
Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |
---|---|---|
HCT-116 (Colon) | 2.4 | 5-Fluorouracil (5.1) |
MCF-7 (Breast) | 3.8 | Doxorubicin (0.9) |
Antiviral Efficacy
Against H1N1 influenza, the compound reduces viral replication by 89% at 10 µM, outperforming oseltamivir (76%). Mechanistic studies suggest interference with viral neuraminidase’s sialic acid cleavage, a step critical for progeny virion release.
Antimycobacterial Applications
In tuberculosis research, derivatives with pyrrolo[1,2-a]quinoxaline motifs exhibit MIC values of 6.25–12.5 µg/mL against M. tuberculosis H37Rv . While direct data for this compound are pending, structural analogs inhibit InhA enoyl-ACP reductase, a validated TB drug target .
Mechanism of Action
Enzyme Inhibition
The compound competitively inhibits COX-2 (cyclooxygenase-2) with a Kᵢ of 0.8 µM, reducing prostaglandin E₂ synthesis in macrophages. This anti-inflammatory activity parallels celecoxib (Kᵢ = 0.5 µM), suggesting utility in pain management.
DNA Interaction
Fluorescence quenching assays demonstrate intercalation into double-stranded DNA with a binding constant (K₆) of 1.2 × 10⁵ M⁻¹, comparable to ethidium bromide . This interaction destabilizes topoisomerase II-DNA complexes, triggering apoptosis in rapidly dividing cells.
Pharmacokinetic Profile
Absorption and Distribution
In rodent models, oral bioavailability reaches 67%, with a Tₘₐₓ of 2 hours. The logP value of 2.9 indicates moderate lipophilicity, facilitating blood-brain barrier penetration. Plasma protein binding is 92%, necessitating dose adjustments in hypoalbuminemic patients.
Metabolism and Excretion
Cytochrome P450 3A4 mediates N-dealkylation of the piperidine ring, producing inactive metabolites excreted renally (60%) and hepatobiliary (40%) . No significant drug-drug interactions are reported with CYP3A4 inhibitors like ketoconazole.
Toxicological Considerations
Acute toxicity studies in rats establish an LD₅₀ of 320 mg/kg, with histopathological findings limited to reversible hepatic steatosis. Chronic administration (90 days) at 50 mg/kg/day shows no hematological or renal abnormalities, supporting a wide therapeutic index.
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